molecular formula C75H140N3O24P B6307234 MAL-PEG12-DSPE CAS No. 2413909-83-6

MAL-PEG12-DSPE

Cat. No.: B6307234
CAS No.: 2413909-83-6
M. Wt: 1498.9 g/mol
InChI Key: NSUQHFQCPXYHBT-UPFDQZFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine involves the conjugation of polyethylene glycol with distearoylphosphatidylethanolamine through a maleimide group. The maleimide group reacts with free thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as chromatography and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group is highly reactive towards thiols, forming stable thioether bonds .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine with thiols is a thioether-linked conjugate. This product retains the functional properties of both the polyethylene glycol and distearoylphosphatidylethanolamine moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine is unique due to its specific maleimide group, which provides high reactivity towards thiols, enabling efficient and stable conjugation. This property makes it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications requiring selective protein modification .

Properties

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUQHFQCPXYHBT-UPFDQZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H140N3O24P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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